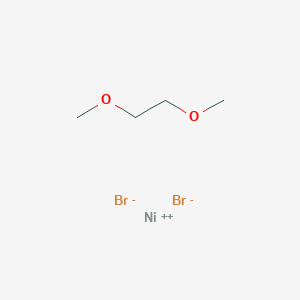
6-Chloro-1,3-dimethyl-1,3-diazinane-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Chloro-1,3-dimethyl-1,3-diazinane-2,4-dione is a chemical compound with the molecular formula C6H7ClN2O2. It is a derivative of uracil, a pyrimidine nucleobase, and is known for its applications in various scientific fields due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-1,3-dimethyl-1,3-diazinane-2,4-dione typically involves the chlorination of 1,3-dimethyluracil. One common method is the reaction of 1,3-dimethyluracil with thionyl chloride (SOCl2) in the presence of a catalyst such as dimethylformamide (DMF). The reaction is carried out under reflux conditions, leading to the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified through crystallization or distillation techniques.
Analyse Chemischer Reaktionen
Types of Reactions
6-Chloro-1,3-dimethyl-1,3-diazinane-2,4-dione undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: It can undergo cyclization to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. These reactions are typically carried out in polar solvents such as DMF or DMSO at elevated temperatures.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Products: Various substituted uracil derivatives.
Oxidation Products: Oxidized forms of the compound with additional oxygen-containing functional groups.
Reduction Products: Reduced forms with hydrogenated functional groups.
Wissenschaftliche Forschungsanwendungen
6-Chloro-1,3-dimethyl-1,3-diazinane-2,4-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an antiviral agent due to its structural similarity to nucleobases.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antiviral activities.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 6-Chloro-1,3-dimethyl-1,3-diazinane-2,4-dione involves its interaction with specific molecular targets. In biological systems, it can mimic natural nucleobases and interfere with nucleic acid synthesis. This interference can inhibit the replication of viruses or the proliferation of cancer cells. The compound may also interact with enzymes involved in nucleic acid metabolism, leading to its therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Chloro-1,3-dimethyluracil: A closely related compound with similar chemical properties.
6-Chloro-1,3-dimethyl-2,4-dihydropyrimidine: Another derivative with comparable reactivity.
6-Chloro-1,3-dimethyl-5-nitropyrimidine: A nitro-substituted analog with distinct chemical behavior.
Uniqueness
6-Chloro-1,3-dimethyl-1,3-diazinane-2,4-dione is unique due to its specific substitution pattern, which imparts distinct reactivity and biological activity. Its chlorine atom at the 6-position makes it a versatile intermediate for further chemical modifications, enhancing its utility in various applications.
Eigenschaften
Molekularformel |
C6H9ClN2O2 |
|---|---|
Molekulargewicht |
176.60 g/mol |
IUPAC-Name |
6-chloro-1,3-dimethyl-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C6H9ClN2O2/c1-8-4(7)3-5(10)9(2)6(8)11/h4H,3H2,1-2H3 |
InChI-Schlüssel |
NUJAKSXXRLICPP-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(CC(=O)N(C1=O)C)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N,N'-dimethyl-N'-[[3-[4-[3-[2-(oxan-4-yl)ethoxy]cyclobutyl]oxyphenyl]pyrazolidin-4-yl]methyl]ethane-1,2-diamine](/img/structure/B12356149.png)
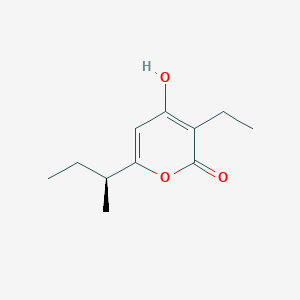
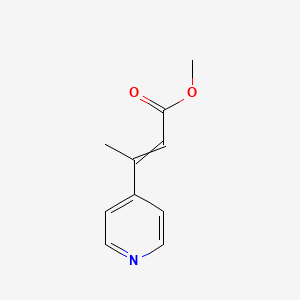
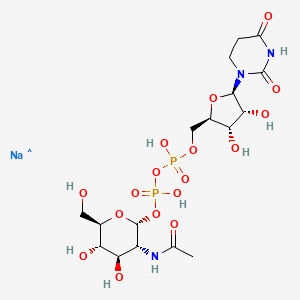
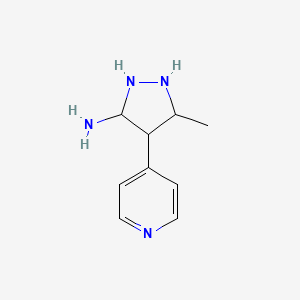
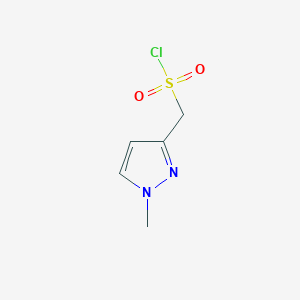
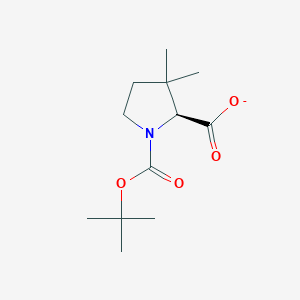
![4-[(2-Methylphenyl)methoxy]piperidine](/img/structure/B12356208.png)
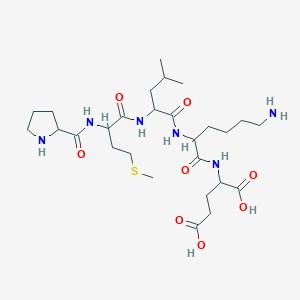
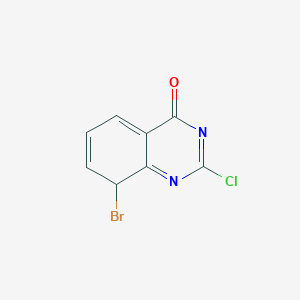
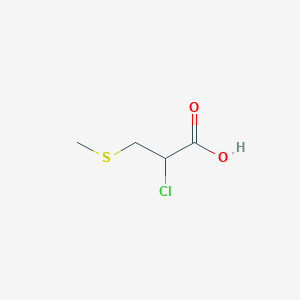
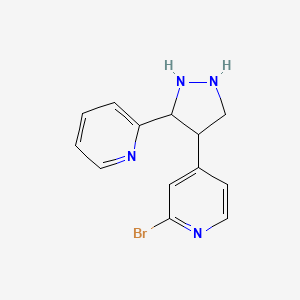
![N,N-dipropyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosan-13-amine](/img/structure/B12356225.png)
